molecular formula C7H5Br3 B180708 1,4-Dibromo-2-(bromomethyl)benzene CAS No. 136105-40-3

1,4-Dibromo-2-(bromomethyl)benzene

Cat. No. B180708
Key on ui cas rn: 136105-40-3
M. Wt: 328.83 g/mol
InChI Key: FEQXBEBZQRNEKM-UHFFFAOYSA-N
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Patent
US05565543

Procedure details

33 g (0.1 mole) 2,5-dibromo toluene is placed in a 100 ml three-necked flask, fitted with a reflux condenser, a sealed mechanical stirrer, and a separatory funnel with the stem reaching nearly to the bottom of the flask. The flask is illuminated with two 300-watt tungsten lamps during the reaction. The flask is heated in an oil bath to 150° C., and 18.4 g (5.9 ml, 0.115 mole) bromine is added over two hours. The mixture is stirred for an additional 10 minutes, and the contents, while still liquid, are poured into a 500 ml round-bottom flask containing 300 ml of hot light petroleum ether and 2 g decolorizing carbon. A reflux condenser is attached, and the mixture is heated to reflux until the material dissolves, then rapidly filtered through a pre-heated Buchner funnel. The filtrate is cooled and washed with cold light petroleum.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
5.9 mL
Type
reactant
Reaction Step Two
[Compound]
Name
light petroleum ether
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][C:3]=1[CH3:9].[Br:10]Br>[W]>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][C:3]=1[CH2:9][Br:10]

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)Br)C
Step Two
Name
Quantity
5.9 mL
Type
reactant
Smiles
BrBr
Step Three
Name
light petroleum ether
Quantity
300 mL
Type
solvent
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[W]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for an additional 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a reflux condenser, a sealed mechanical stirrer, and a separatory funnel with the stem
ADDITION
Type
ADDITION
Details
the contents, while still liquid, are poured into a 500 ml round-bottom flask
CUSTOM
Type
CUSTOM
Details
A reflux condenser is attached
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux until the material
DISSOLUTION
Type
DISSOLUTION
Details
dissolves
FILTRATION
Type
FILTRATION
Details
rapidly filtered through a pre-heated Buchner funnel
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate is cooled
WASH
Type
WASH
Details
washed with cold light petroleum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
BrC1=C(CBr)C=C(C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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